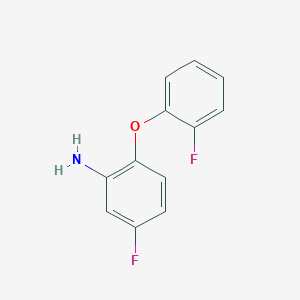

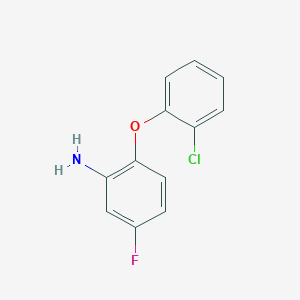

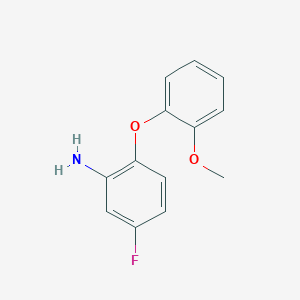

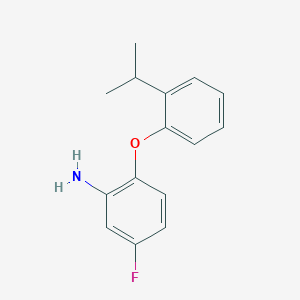

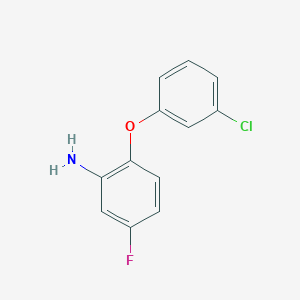

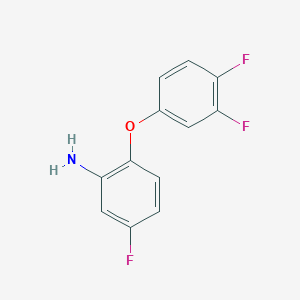

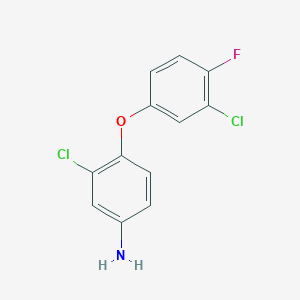

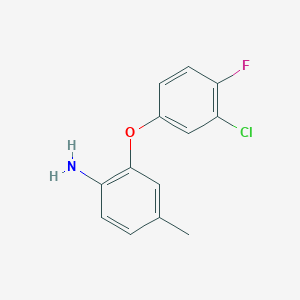

3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline is a chemical compound with the molecular formula C12H9Cl2FNO . It is used in various chemical reactions and has potential applications in different fields of study .

Synthesis Analysis

The synthesis of 3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline involves several steps. The exact process can vary depending on the specific requirements of the reaction . For example, one method involves the use of DMF (cat.), (COCl)2, NaHCO3, dry DCM, N2, rt., 5h; (b) Fe, NH4Cl, ethanol, 110 °C, 45 min; © acryloyl chloride or propionyl chloride or butyryl chloride or (E)-but-2-enoyl chloride, NaHCO3, dry DCM/1,4-Diox, N2, rt., 12 h .Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline is represented by the InChI code 1S/C12H9ClFNO/c13-11-7-9 (15)3-6-12 (11)16-10-4-1-8 (14)2-5-10/h1-7H,15H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline participates in various chemical reactions. For instance, it has been used in the synthesis of 2-bromo-3-hexyl-5- (4-iodophenyl)thiophene, which has shown high anti-thrombolytic activity . It also participates in the synthesis of 3-carboxythiophene analogs .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline include a molecular weight of 237.66 . It is a solid at room temperature . More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of 3-Carboxythiophene Analogs

The compound can participate in the synthesis of 3-carboxythiophene analogs . These analogs have various applications in organic chemistry and medicinal chemistry due to their unique chemical properties.

Preparation of 2-Chloro-1-(3,5-Dimethoxyphenoxy)-4-Iodobenzene

3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline can be used in the preparation of 2-chloro-1-(3,5-dimethoxyphenoxy)-4-iodobenzene . This compound is a useful intermediate in the synthesis of various organic compounds.

Rhodium-Catalyzed Asymmetric Addition Reactions

The compound can be used as a reactant for Rhodium-catalyzed asymmetric addition reactions . These reactions are important in the synthesis of chiral compounds, which have wide applications in pharmaceuticals and agrochemicals.

Palladium-Catalyzed Oxidative Cross-Coupling Reaction

3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline can be used in Palladium-catalyzed oxidative cross-coupling reactions . These reactions are widely used in the synthesis of biaryls, which are key structural motifs in many natural products, pharmaceuticals, and materials.

Suzuki-Miyaura Coupling

The compound can be used in Suzuki-Miyaura coupling , a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds.

Sono-Photochemical Properties

The compound has been used in the synthesis of zinc phthalocyanine/graphene oxide composites . These composites have been studied for their sono-photochemical properties, which could make them potential photosensitizers for sono-photodynamic therapy (SPDT) applications .

Safety and Hazards

The safety information for 3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline includes hazard statements H302-H315-H318-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-chloro-4-(3-chloro-4-fluorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FNO/c13-9-6-8(2-3-11(9)15)17-12-4-1-7(16)5-10(12)14/h1-6H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMQEVFJSKPMES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OC2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide](/img/structure/B1329011.png)